molecular formula C15H13N5OS2 B2531867 N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 894001-80-0

N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2531867
CAS No.: 894001-80-0
M. Wt: 343.42
InChI Key: RASPXDVGDLSPCK-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H13N5OS2 and its molecular weight is 343.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer Agents : Compounds with similar structures have been synthesized and studied for their anticancer activity, showing promise against specific cancer cell lines. For instance, new derivatives synthesized for their anticancer activity were investigated against A549 human lung adenocarcinoma cells, with some compounds showing high selectivity and potential as anticancer agents (Evren et al., 2019).
  • Antimicrobial and Antifungal Activities : Various synthesized compounds incorporating thiazole moieties have exhibited pronounced antimicrobial activity, demonstrating potential for the development of new antimicrobial agents (Bhuiyan et al., 2006).
  • Insecticidal Properties : The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, showcasing the potential for agricultural applications (Fadda et al., 2017).

Chemical Synthesis and Molecular Design

  • Synthesis of Heterocycles : The chemical synthesis of heterocycles is a significant area of research, with applications in the development of pharmaceuticals and materials. Compounds structurally similar to the query have been used as precursors in the synthesis of various heterocycles, demonstrating the versatility of such compounds in chemical synthesis (Schmeyers & Kaupp, 2002).
  • Molecular Docking and Antitumor Screening : Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This illustrates the potential of such compounds in the design of new therapeutic agents (Flefel et al., 2018).

Applications in Drug Discovery

  • ACAT Inhibitors for Treatment of Diseases : Research has identified compounds as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with implications for the treatment of diseases involving ACAT-1 overexpression. This highlights the importance of structural features in the development of therapeutic agents (Shibuya et al., 2018).

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c1-10-8-23-15(17-10)18-13(21)9-22-14-3-2-12(19-20-14)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASPXDVGDLSPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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